molecular formula C10H9FN4O2 B13596190 3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine

3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13596190
M. Wt: 236.20 g/mol
InChI Key: NYLUIDNIOGJXPA-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:

    Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-4-nitrofluorobenzene.

    Formation of Pyrazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazole ring.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 3-(2-Fluoro-4-aminophenyl)-1-methyl-1h-pyrazol-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: The compound is used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The pyrazole ring is known to interact with various enzymes, affecting their function and leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    3-(2-Fluoro-4-nitrophenyl)-1-ethyl-1h-pyrazol-5-amine: Similar structure but with an ethyl group instead of a methyl group.

    3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-ol: Similar structure but with a hydroxyl group on the pyrazole ring.

Uniqueness

3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific combination of a fluorine atom and a nitro group on the phenyl ring, along with a methyl group on the pyrazole ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

5-(2-fluoro-4-nitrophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9FN4O2/c1-14-10(12)5-9(13-14)7-3-2-6(15(16)17)4-8(7)11/h2-5H,12H2,1H3

InChI Key

NYLUIDNIOGJXPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)[N+](=O)[O-])F)N

Origin of Product

United States

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